molecular formula C15H24BNO4 B3100346 Methyl 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate CAS No. 1367830-46-3

Methyl 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate

Cat. No. B3100346
CAS RN: 1367830-46-3
M. Wt: 293.17 g/mol
InChI Key: DNIYKGPBTBHFPL-UHFFFAOYSA-N
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Description

“Methyl 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular formula of this compound is C12H21BN2O2 and its molecular weight is 236.12 .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It appears as a white to light yellow powder or crystal . It has a melting point of 41.0 to 45.0 °C . It is soluble in methanol .

Scientific Research Applications

Synthesis and Characterization

The compound Methyl 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is a boric acid ester intermediate, which plays a significant role in organic synthesis, particularly in the creation of complex molecules. Huang et al. (2021) focused on synthesizing and characterizing similar boric acid ester intermediates with benzene rings. They confirmed the structure of their compounds through FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Crystallographic and conformational analyses were conducted using single crystal X-ray diffraction, and molecular structures were calculated and validated using density functional theory (DFT). These processes highlighted the compounds' physicochemical properties, providing valuable insights into the structural dynamics and potential applications of similar compounds in organic synthesis and material science (Huang et al., 2021).

Applications in Polymer Synthesis

Compounds with the dioxaborolane moiety are pivotal in the development of novel materials, including polymers with unique optical and electronic properties. Welterlich, Charov, and Tieke (2012) described the synthesis of deeply colored polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain, achieved through palladium-catalyzed polycondensation. These polymers exhibited significant solubility in organic solvents and could have implications in various fields, including organic electronics and photovoltaics due to their optical characteristics (Welterlich et al., 2012).

Conjugated Polymer Synthesis

In a related study, Zhu et al. (2007) reported on the synthesis of highly luminescent conjugated polymers based on 1,4-diketo-3,6-diphenyl-pyrrolo[3,4-c]pyrrole (DPP) units. The research demonstrated the versatility of boron-containing intermediates in creating materials with promising applications in optoelectronics and photonics. These materials, derived from the strategic incorporation of dioxaborolane units, showed brilliant red colors and solubility in common organic solvents, indicating their potential for use in light-emitting diodes (LEDs) and other photonic devices (Zhu et al., 2007).

Molecular Structure and Theoretical Analysis

Further emphasizing the scientific significance of boron-containing compounds, Liao et al. (2022) explored the synthesis, characterization, and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. Their work highlights the importance of these compounds in the development of new materials and chemical intermediates. Through comprehensive spectroscopic analysis and single-crystal X-ray diffraction, they confirmed the structure of their synthesized compounds, with DFT calculations corroborating the experimental data. This study underlines the role of boron-containing molecules in advancing the understanding of molecular structure and reactivity (Liao et al., 2022).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources .

Safety and Hazards

This compound may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation persists .

properties

IUPAC Name

methyl 1-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO4/c1-10(2)17-9-11(8-12(17)13(18)19-7)16-20-14(3,4)15(5,6)21-16/h8-10H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIYKGPBTBHFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OC)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate
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Methyl 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate
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Methyl 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate
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Methyl 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate
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Methyl 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate
Reactant of Route 6
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Methyl 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate

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